Comprehensive Physicochemical Profiling and Analytical Characterization of 4-(4-Ethylphenoxy)-2-methylaniline

Comprehensive Physicochemical Profiling and Analytical Characterization of 4-(4-Ethylphenoxy)-2-methylaniline

Executive Summary

4-(4-Ethylphenoxy)-2-methylaniline (CAS: 572923-26-3) is a highly specialized, lipophilic building block utilized in advanced medicinal chemistry and agrochemical development. Characterized by a central diaryl ether linkage, an ortho-methylated aniline core, and a para-ethyl hydrophobic tail, this molecule presents unique physicochemical challenges and opportunities. This whitepaper provides an in-depth technical guide to its structural causality, analytical validation, and in vitro pharmacokinetic (ADME) profiling, establishing a self-validating framework for drug development professionals.

Structural Causality and Physicochemical Properties

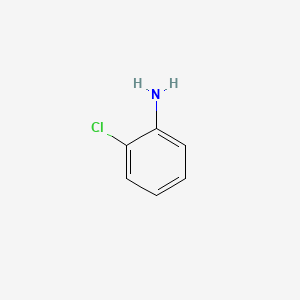

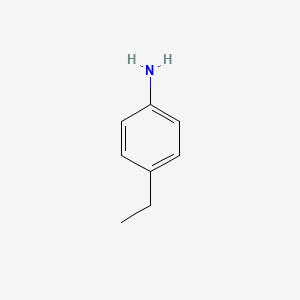

The structural architecture of 4-(4-Ethylphenoxy)-2-methylaniline directly governs its physicochemical behavior. The diaryl ether scaffold is a privileged motif in medicinal chemistry, often constructed via Ullmann-type cross-couplings or SNAr additions[1].

The ether oxygen acts as a flexible conformational hinge, increasing the number of rotatable bonds and preventing rigid planar crystallization. The primary aniline serves as both a hydrogen bond donor and a nucleophile. However, the ortho-methyl group introduces steric hindrance, which slightly suppresses the basicity of the amine ( pKa≈4.5 ) compared to unsubstituted anilines. Furthermore, the para-ethyl group on the phenoxy ring significantly drives up the lipophilicity, making this compound an excellent hydrophobic pharmacophore but necessitating careful formulation during in vitro assays due to limited aqueous solubility [2].

Quantitative Physicochemical Profile

| Property | Value | Causality / Implications |

| Molecular Formula | C15H17NO | Defines the core elemental composition. |

| Molecular Weight | 227.30 g/mol | Falls well within Lipinski's Rule of 5, ideal for oral bioavailability [3]. |

| Predicted pKa (Amine) | ~4.5 | The ortho-methyl group sterically and electronically modulates the basicity of the aniline nitrogen. |

| Predicted LogP | ~4.1 | High lipophilicity driven by the para-ethyl and diaryl ether core; necessitates co-solvents in assays. |

| Topological Polar Surface Area | 35.2 Ų | Low TPSA indicates excellent potential for passive membrane and blood-brain barrier (BBB) permeability. |

| Rotatable Bonds | 4 | The ether oxygen acts as a conformational hinge, granting structural flexibility to bind varied target pockets. |

Self-Validating Analytical Workflow

To ensure scientific integrity, any biological or physicochemical profiling must be preceded by rigorous analytical validation. The following workflow establishes a self-validating system where purity and structural identity are confirmed prior to ADME evaluation.

Analytical and physicochemical profiling workflow for 4-(4-Ethylphenoxy)-2-methylaniline.

Protocol 1: LC-HRMS for Purity and Exact Mass Validation

Rationale: The use of 0.1% formic acid in the mobile phase ensures the protonation of the weakly basic aniline ( pKa≈4.5 ), facilitating robust ionization in positive Electrospray Ionization (ESI+) mode.

-

Sample Preparation: Dissolve 1 mg of 4-(4-Ethylphenoxy)-2-methylaniline in 1 mL of LC-MS grade methanol. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40 °C.

-

Gradient Elution: Run a 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the HRMS in ESI+ mode. Scan range: m/z 100–1000. Extract the theoretical [M+H]+ ion at m/z 228.1383.

-

Validation: Calculate compound purity based on the integration of the UV trace at 254 nm. Proceed only if purity is >98%.

Protocol 2: NMR Spectroscopy ( 1H and 13C )

Rationale: To confirm the ortho and para substitution patterns on the respective aromatic rings. DMSO−d6 is selected over CDCl3 to prevent rapid proton exchange, allowing for the distinct resolution of the broad −NH2 singlet.

-

Preparation: Dissolve 5 mg of the validated compound in 0.6 mL of DMSO−d6 containing 0.03% v/v TMS as an internal standard.

-

Acquisition: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (512 scans).

-

Analysis: Verify the presence of the ethyl triplet/quartet (~1.2 ppm / ~2.6 ppm), the ortho-methyl singlet (~2.1 ppm), and the integration of the 7 aromatic protons.

Physicochemical Profiling: pKa Determination

Understanding the ionization state of the aniline is critical, as it dictates the molecule's solubility and membrane permeability across different physiological compartments.

Protocol 3: Potentiometric Titration (Sirius T3)

Rationale: Because the compound is highly lipophilic (LogP ~4.1) and poorly soluble in pure water, a co-solvent potentiometric titration is required to prevent precipitation during the assay. The Sirius T3 automated titrator is the industry standard for this, utilizing a double-junction Ag/AgCl reference electrode [4].

-

Standardization: Calibrate the Sirius T3 Ag/AgCl reference electrode using standard buffers at 25 °C.

-

Sample Preparation: Weigh ~1.5 mg of the compound into a Sirius T3 sample vial.

-

Titration Setup: Add 1.5 mL of 0.15 M KCl (to maintain constant ionic strength) and a co-solvent (e.g., 30-50% methanol) to ensure the compound remains dissolved.

-

Data Acquisition: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under an argon atmosphere to prevent CO2 absorption [5].

-

Extrapolation: Perform the titration at three different co-solvent ratios. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa .

In Vitro ADME & Pharmacokinetic Evaluation

The para-ethyl group is a prime target for cytochrome P450-mediated aliphatic hydroxylation, and the aniline nitrogen can undergo N-oxidation or N-acetylation. Tracking the intrinsic clearance ( CLint ) is essential for lead optimization.

Protocol 4: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay isolates Phase I metabolic liabilities. A self-validating control (e.g., Verapamil or Testosterone) must be run in parallel to confirm the enzymatic viability of the microsomes.

-

Incubation Mixture: Combine 1 µM of 4-(4-Ethylphenoxy)-2-methylaniline with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

-

Data Processing: Plot the natural logarithm of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

References

-

Işık, M., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2020. Available at:[Link]

-

Schmittling, E. A., & Sawyer, J. S. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility." The Journal of Organic Chemistry, 1998. Available at:[Link]

-

Pan, P., et al. "Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy." Bioorganic & Medicinal Chemistry, 2014. Available at:[Link]

-

University of Strathclyde. "pKa measurement." Strathprints Institutional Repository. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]